2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonyl-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-18-9-5-6-10-19(18)15-26-16-23(21-13-7-8-14-22(21)26)30(28,29)17-24(27)25-20-11-3-2-4-12-20/h2-14,16H,15,17H2,1H3,(H,25,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKFTFFKIZOGGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the 2-methylbenzyl Group: The indole core is then alkylated with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Sulfonylation: The alkylated indole is treated with sulfonyl chloride to introduce the sulfonyl group.
Amidation: Finally, the sulfonylated indole is reacted with phenylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the indole or sulfonyl group.
Reduction: Reduced forms of the sulfonyl group or the indole nitrogen.
Substitution: Substituted derivatives at the sulfonyl or indole nitrogen positions.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique structure that combines an indole moiety, a sulfonyl group, and a phenylacetamide group. The synthesis typically involves several key steps:
- Formation of the Indole Core : The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
- Alkylation : The indole core is then alkylated with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.
- Sulfonylation : The alkylated indole is treated with sulfonyl chloride to introduce the sulfonyl group.
- Amidation : Finally, the sulfonylated indole is reacted with phenylacetamide to yield the target compound .
Medicinal Chemistry
The compound is of significant interest in medicinal chemistry due to its potential as a therapeutic agent. It has been investigated for its ability to interact with various biological targets, including:
- Enzyme Inhibition : The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, potentially leading to inhibition or modulation of enzyme activity.
- Cellular Pathways : Studies have shown that compounds with similar structures may exhibit activities such as anticancer properties by affecting cellular processes .
Biological Studies
Research indicates that 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide can be utilized in biological studies to understand its effects on:
- Cell Proliferation : Preliminary studies suggest that it may inhibit the proliferation of specific cancer cell lines.
- Mechanisms of Action : By probing its interactions with proteins or enzymes, researchers can gain insights into its biological mechanisms .
Chemical Biology
In chemical biology, this compound serves as a tool for investigating the function of specific proteins or enzymes. Its structural features allow it to mimic natural substrates or inhibitors, providing a platform for studying biochemical pathways .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Activity : In vitro evaluations have demonstrated that derivatives of this compound exhibit significant anticancer activity against various human tumor cell lines. For instance, compounds similar to this compound showed promising results in inhibiting cell growth .
- Antimicrobial Properties : Some derivatives have been tested for antimicrobial efficacy, revealing activity against bacterial strains such as Escherichia coli and Mycobacterium tuberculosis .
- Pharmacological Studies : Research has also focused on understanding the pharmacokinetic properties of this compound, assessing its drug-like characteristics using models such as SwissADME .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The indole moiety may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The compound’s uniqueness arises from its specific substituents. Below is a detailed comparison with structurally similar derivatives:
Table 1: Structural and Functional Comparisons
Impact of Substituent Modifications
A. Benzyl Group Variations
- 2-Methylbenzyl (Target Compound) : Balances lipophilicity and steric effects, optimizing membrane permeability .
- 2-Chlorobenzyl () : Enhances electron-withdrawing effects, strengthening interactions with nucleophilic residues (e.g., serine in enzymes) .
B. Acetamide N-Substituents
- Phenyl (Target Compound) : Moderate solubility; π-π stacking with aromatic residues in proteins .
- Ethoxyphenyl () : Ethoxy group improves water solubility and metabolic stability via reduced oxidative metabolism .
- Thiazolyl () : Heterocyclic nitrogen participates in hydrogen bonding, broadening target specificity (e.g., kinase inhibition) .
C. Sulfonyl Group Role
The sulfonyl moiety is critical for:
- Hydrogen bonding with lysine or arginine residues.
- Electrostatic interactions in polar binding pockets.
- Stability against enzymatic degradation .
Biological Activity
The compound 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide is a novel organic molecule characterized by its complex structure, which includes an indole moiety and a sulfonamide group. This unique configuration suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 425.52 g/mol. The presence of the indole ring, known for its diverse biological activities, combined with the sulfonamide functionality, indicates potential for significant pharmacological applications.
Biological Activity Overview
Preliminary studies suggest that compounds similar to This compound may exhibit a range of biological activities, including:
- Antimicrobial Properties : Exhibiting activity against various bacterial strains.
- Anticancer Potential : Inducing cytotoxic effects in cancer cell lines.
- Anti-inflammatory Effects : Modulating inflammatory pathways.
The mechanism of action for this compound likely involves interactions at the molecular level with specific enzymes or receptors. The sulfonamide group can influence enzyme activity, while the indole portion may play a role in receptor binding.
Antimicrobial Activity
A study highlighted the compound's antimicrobial properties, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicated significant efficacy:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15.625 - 62.5 |
| Enterococcus faecalis | 62.5 - 125 |
These results demonstrate that the compound exhibits bactericidal action by inhibiting protein synthesis pathways, subsequently affecting nucleic acid and peptidoglycan production .
Anticancer Activity
In vitro studies have shown that This compound displays cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung) | <10 |
| MCF7 (breast) | <15 |
These findings indicate that the compound preferentially suppresses the growth of rapidly dividing cancer cells compared to slower-growing non-tumor cells .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been explored in several models, suggesting its potential to modulate inflammatory responses effectively. The inhibition of pro-inflammatory cytokines was observed in vitro, indicating a promising pathway for therapeutic applications .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds, reinforcing the potential of indole-based sulfonamides:
- Case Study on Antimicrobial Activity : A derivative similar to our compound showed significant activity against MRSA biofilms, outperforming traditional antibiotics like ciprofloxacin .
- Case Study on Anticancer Effects : Another study reported that an indole derivative exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential .
Q & A
Q. What are the optimal synthetic routes for 2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide, and how can purity be validated?
Methodological Answer: The synthesis of structurally analogous acetamide derivatives typically involves multi-step reactions. For example:
- Step 1 : Sulfonylation of indole derivatives using benzenesulfonyl chloride under basic conditions (e.g., NaH in THF) to introduce the sulfonyl group .
- Step 2 : Alkylation of the indole nitrogen with 2-methylbenzyl bromide, followed by coupling with N-phenylacetamide via nucleophilic substitution .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization.
- Validation : Purity is confirmed via thin-layer chromatography (TLC) and NMR analysis. For example, ¹H NMR should show distinct peaks for the sulfonyl group (~3.1–3.3 ppm), aromatic protons (6.8–7.8 ppm), and methylbenzyl substituents (~2.4 ppm for CH₃) .
Table 1 : Example Synthetic Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield | Characterization Methods |
|---|---|---|---|
| 1 | NaH, THF, 0°C → RT | 75% | TLC, FT-IR (S=O stretch ~1350 cm⁻¹) |
| 2 | K₂CO₃, DMF, 80°C | 68% | ¹H NMR, Mass Spec (M+H⁺) |
Q. How can spectroscopic techniques resolve structural ambiguities in this compound?
Methodological Answer:
- FT-IR Analysis : Identify key functional groups:
- ¹H/¹³C NMR : Assign aromatic protons (e.g., indole C3-H at ~7.8 ppm) and substituents (e.g., methylbenzyl CH₃ at ~2.4 ppm). Theoretical calculations (DFT) can predict chemical shifts for comparison .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₂N₂O₃S: 418.1352) .
Note : Discrepancies between experimental and theoretical spectra may arise from solvent effects or conformational flexibility. Use polar solvents (e.g., DMSO-d₆) to stabilize sulfonyl groups .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in biological or catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfonyl group may act as an electron-withdrawing moiety, stabilizing negative charges .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes) using software like GROMACS. Focus on sulfonyl-indole binding to active sites .
- Reaction Pathway Optimization : Tools like COMSOL Multiphysics integrate AI to simulate reaction conditions (e.g., temperature, solvent effects) and predict yields .
Table 2 : Example DFT Parameters for Reactivity Prediction
| Parameter | Value | Significance |
|---|---|---|
| HOMO (eV) | -6.2 | Electrophilicity |
| LUMO (eV) | -1.8 | Susceptibility to nucleophilic attack |
| Band Gap | 4.4 | Kinetic stability |
Q. How should researchers address contradictions in reported bioactivity data for this compound?
Methodological Answer: Conflicting bioactivity results (e.g., antimicrobial vs. inactive) may arise from:
- Assay Variability : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth vs. LB media) .
- Structural Analogues : Compare activities of derivatives (e.g., replacing methylbenzyl with fluorobenzyl) to identify SAR trends .
- Metabolic Stability : Assess compound degradation via HPLC-MS in simulated physiological conditions (pH 7.4, 37°C) .
Case Study : A 2024 study found that N-(2-chloro-4-methylphenyl)acetamide derivatives showed enhanced activity due to halogen bonding, suggesting similar modifications could optimize efficacy .
Q. What advanced techniques characterize thermal and chemical stability?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) under nitrogen atmosphere. Sulfonamides typically degrade above 200°C .
- Differential Scanning Calorimetry (DSC) : Identify melting points and polymorphic transitions. For example, a sharp endothermic peak at ~180°C indicates crystalline structure .
- Forced Degradation Studies : Expose the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions, then monitor changes via HPLC .
Q. How can reaction engineering improve scalability of synthesis?
Methodological Answer:
- Flow Chemistry : Use microreactors to enhance mixing and heat transfer during sulfonylation, reducing side products .
- Membrane Separation : Purify intermediates via nanofiltration (e.g., 200 Da MWCO membranes) to replace column chromatography .
- Process Control : Implement AI-driven sensors for real-time monitoring of reaction parameters (e.g., pH, temperature) .
Key Data Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
